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Compound of Interest

Compound Name: Cannabisativine

Cat. No.: B1198922

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes the currently available scientific information on
Cannabisativine. It is important to note that while some physicochemical properties have been
computationally predicted, comprehensive experimental data regarding its chemical properties,
stability, and biological activity is limited in publicly accessible literature. The experimental
protocols described herein are based on established methodologies for natural products and
alkaloids and should be adapted and validated for specific laboratory conditions.

Introduction

Cannabisativine is a spermidine alkaloid first isolated from the roots of the Cannabis sativa L.
plant.[1][2] As a member of the macrolactam class of organic compounds, its unique structure
warrants investigation into its chemical characteristics and potential applications.[3][4] This
technical guide provides a comprehensive overview of the known chemical properties of
Cannabisativine, outlines detailed experimental protocols for its study, and discusses its
stability profile based on general principles of natural product chemistry.

Chemical and Physical Properties

The chemical and physical properties of a compound are fundamental to its development as a
potential therapeutic agent. While extensive experimental data for Cannabisativine is not
available, a combination of computational predictions and data from its initial isolation provides
a preliminary understanding of its characteristics.
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Data Presentation

The following tables summarize the available quantitative data for Cannabisativine.

Identifier Value Source
Molecular Formula C21H39N303 PubChem[5]
(13R,17R)-17-[(1R,2S)-1,2-
dihydroxyheptyl]-1,5,10-
IUPAC Name ) y ) yheptyl PubChem[5]
triazabicyclo[11.4.0]heptadec-
15-en-11-one
CAS Number 57682-64-1 PubChem[5]
Physicochemical Property Value Method
Molecular Weight 381.6 g/mol Computed by PubChem[5]
XLogP3-AA (logP) 1.8 Computed by XLogP3[5]
Topological Polar Surface Area  84.8 A2 Computed by Cactvs[5]
Hydrogen Bond Donor Count 4 Computed by Cactvs[5]
Hydrogen Bond Acceptor
5 Computed by Cactvs[5]
Count
Rotatable Bond Count 7 Computed by Cactvs[5]

Predicted pKa

Basic: ~8.5-9.5, Acidic: >14

General Prediction

Predicted Solubility

Sparingly soluble in water,
soluble in methanol, ethanol,

and chloroform.

General Prediction

Melting Point

Not available

Boiling Point

Not available

Experimental Protocols
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Detailed and validated experimental protocols are crucial for the consistent and reliable study
of any compound. The following sections provide methodologies for the isolation,
characterization, and stability testing of Cannabisativine, based on established practices for
natural product alkaloids.

Isolation of Cannabisativine from Cannabis sativa Roots

The isolation of Cannabisativine was first reported from an ethanol extract of Cannabis sativa
roots, followed by partitioning and chromatography.[1][2] The following is a generalized protocol
for the extraction and isolation of alkaloids from plant root material.

Objective: To isolate Cannabisativine from dried Cannabis sativa root material.
Materials:

o Dried and powdered Cannabis sativa roots

o Ethanol (95%)

e Chloroform

e 2M Hydrochloric acid

e 2M Sodium hydroxide

« Silica gel for column chromatography

o Appropriate solvents for chromatography (e.g., chloroform-methanol gradients)
e Rotary evaporator

e pH meter

e Separatory funnels

e Glassware for chromatography

Procedure:
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o Extraction:

1. Macerate 1 kg of dried, powdered Cannabis sativa roots in 5 L of 95% ethanol at room
temperature for 48 hours with occasional stirring.

2. Filter the mixture and collect the ethanol extract.

3. Repeat the extraction process on the plant residue two more times to ensure exhaustive
extraction.

4. Combine the ethanol extracts and concentrate under reduced pressure using a rotary
evaporator at a temperature not exceeding 45°C to yield a crude extract.

o Acid-Base Partitioning:

'_\

. Suspend the crude extract in 1 L of 2M HCI.

2. Filter the acidic solution to remove any insoluble material.

3. Wash the acidic solution with 3 x 500 mL of chloroform in a separatory funnel to remove
neutral and acidic compounds.

4. Adjust the pH of the aqueous layer to approximately 10 with 2M NaOH.

5. Extract the alkaline solution with 3 x 500 mL of chloroform. The alkaloid will partition into
the organic layer.

6. Combine the chloroform extracts and wash with distilled water to remove any remaining
base.

7. Dry the chloroform extract over anhydrous sodium sulfate and concentrate using a rotary
evaporator to yield the crude alkaloid fraction.

o Chromatographic Purification:

1. Prepare a silica gel column packed with an appropriate non-polar solvent.
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2. Dissolve the crude alkaloid fraction in a minimal amount of the initial mobile phase and
load it onto the column.

3. Elute the column with a gradient of increasing polarity, for example, a chloroform-methanol

gradient.

4. Collect fractions and monitor by thin-layer chromatography (TLC) using an appropriate
visualization reagent (e.g., Dragendorff's reagent).

5. Pool the fractions containing the compound of interest and concentrate to yield purified
Cannabisativine.
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Workflow for the Isolation of Cannabisativine
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Workflow for the Isolation of Cannabisativine

Physicochemical Characterization
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A thorough characterization is necessary to confirm the identity and purity of the isolated
compound.

Objective: To obtain detailed structural information about Cannabisativine.
Instrumentation:

* NMR spectrometer (e.g., 400 MHz or higher)

 NMR tubes

o Deuterated solvents (e.g., CDClIs, MeOD)

Procedure:

e Dissolve 5-10 mg of purified Cannabisativine in approximately 0.6 mL of a suitable
deuterated solvent.

e Acquire a *H NMR spectrum to determine the proton environment.
e Acquire a 3C NMR spectrum to identify the number and type of carbon atoms.

o Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-
proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to
their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to
identify long-range proton-carbon couplings. These experiments will aid in the complete
assignment of the structure.

Objective: To determine the molecular weight and fragmentation pattern of Cannabisativine.
Instrumentation:

e High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)

o Appropriate ionization source (e.g., ESI, APCI)

Procedure:
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* Prepare a dilute solution of Cannabisativine in a suitable solvent (e.g., methanol).
¢ Infuse the sample directly into the mass spectrometer or inject it via an LC system.

¢ Acquire a full scan mass spectrum in positive ion mode to determine the exact mass of the
molecular ion ((M+H]*).

¢ Perform tandem MS (MS/MS) experiments to induce fragmentation and obtain a
characteristic fragmentation pattern, which can aid in structural elucidation.

Physicochemical Characterization Workflow
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Physicochemical Characterization Workflow

Stability of Cannabisativine
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The stability of a compound is a critical parameter that influences its shelf-life, storage
conditions, and formulation development. While no specific stability studies on
Cannabisativine have been published, a general protocol for assessing the stability of a novel
alkaloid is presented below.

Proposed Stability-Indicating Assay

Objective: To develop and validate an analytical method to quantify the degradation of
Cannabisativine and to separate it from its potential degradation products.

Methodology: A reverse-phase high-performance liquid chromatography (HPLC) method with
UV detection would be a suitable starting point.

Column: C18 column (e.g., 4.6 x 150 mm, 5 pum)

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)

Flow Rate: 1.0 mL/min

Detection: UV at an appropriate wavelength (to be determined by UV-Vis spectroscopy)

Validation: The method should be validated according to ICH guidelines for specificity,
linearity, accuracy, precision, and robustness.

Forced Degradation Studies

Objective: To investigate the degradation of Cannabisativine under various stress conditions
to identify potential degradation pathways and degradation products.

Procedure:
* Prepare solutions of Cannabisativine in appropriate solvents.
o Expose the solutions to the following conditions:

o Acidic Hydrolysis: 0.1M HCI at 60°C for 24 hours.

o Basic Hydrolysis: 0.1M NaOH at 60°C for 24 hours.
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o Oxidative Degradation: 3% H202 at room temperature for 24 hours.

o Thermal Degradation: Heat a solid sample at 80°C for 48 hours.

o Photostability: Expose a solution to UV light (e.g., 254 nm) and visible light for a defined
period.

e Analyze the stressed samples at appropriate time points using the validated stability-
indicating HPLC method.

o Characterize any significant degradation products using LC-MS/MS.

Forced Degradation Study Workflow

Stress Cpnditions

| |
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Forced Degradation Study Workflow

Potential Sighaling Pathways and Biological Activity

The biological activity of Cannabisativine has not been extensively studied. As an alkaloid, it
may interact with various biological targets. Predicting its mechanism of action can guide future
pharmacological studies.
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Hypothetical Sighaling Pathway

Given its structural class, Cannabisativine could potentially interact with G-protein coupled
receptors (GPCRSs) or ion channels, common targets for alkaloids. A hypothetical signaling
pathway could involve the modulation of cyclic AMP (cCAMP) levels or intracellular calcium
concentrations. Further research is required to determine its actual biological targets and

mechanism of action.

Hypothetical Signaling Pathway for Cannabisativine
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Hypothetical Signaling Pathway for Cannabisativine

Conclusion

Cannabisativine is a structurally interesting alkaloid from Cannabis sativa with potential for
further scientific investigation. This guide has summarized the available data on its chemical
properties and provided a framework of experimental protocols for its isolation,
characterization, and stability assessment. The lack of comprehensive experimental data
highlights the need for further research to fully elucidate the chemical and biological profile of
this natural product. The methodologies and workflows presented here offer a roadmap for
researchers and drug development professionals to advance the understanding of
Cannabisativine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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